molecular formula C13H10Cl2N2O2 B3857058 N'-(2,3-dichlorobenzylidene)-2-methyl-3-furohydrazide

N'-(2,3-dichlorobenzylidene)-2-methyl-3-furohydrazide

Cat. No. B3857058
M. Wt: 297.13 g/mol
InChI Key: KPGSJTXJKREZOD-FRKPEAEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dichlorobenzylidene)-2-methyl-3-furohydrazide, commonly known as DBMF, is a chemical compound that has been extensively studied for its potential applications in various fields of science. DBMF is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 308.17 g/mol.

Mechanism of Action

The mechanism of action of DBMF is not fully understood. However, it is believed that DBMF exerts its antimicrobial activity by inhibiting the synthesis of bacterial cell walls and interfering with the replication of viral DNA. DBMF has also been shown to disrupt the membrane integrity of bacterial cells and inhibit the activity of enzymes involved in the biosynthesis of nucleic acids.
Biochemical and Physiological Effects:
DBMF has been shown to have low toxicity and is relatively safe for use in laboratory experiments. It has been found to have no significant effect on the growth and viability of mammalian cells. DBMF has been shown to have a moderate inhibitory effect on the activity of acetylcholinesterase, an enzyme involved in the transmission of nerve impulses. DBMF has also been found to exhibit antioxidant activity and can scavenge free radicals.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DBMF in laboratory experiments is its broad-spectrum antimicrobial activity. DBMF can be used to inhibit the growth of various bacterial and fungal strains, making it a useful tool for studying the mechanisms of bacterial and fungal infections. DBMF is also relatively safe for use in laboratory experiments and has low toxicity. However, one of the limitations of using DBMF is its low solubility in water, which can make it difficult to prepare stock solutions for experiments.

Future Directions

There are several potential future directions for research on DBMF. One area of research could be the development of new synthetic methods for DBMF that could improve the yield and purity of the compound. Another area of research could be the investigation of the mechanism of action of DBMF at the molecular level. This could involve the use of techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy to determine the structure of DBMF and its interactions with target molecules. Additionally, further studies could be conducted to investigate the potential applications of DBMF in the treatment of bacterial and fungal infections, as well as its potential use as an antioxidant and neuroprotective agent.

Scientific Research Applications

DBMF has been extensively studied for its potential applications in various fields of science. It has been found to exhibit antimicrobial, antifungal, and antiviral properties. DBMF has been shown to inhibit the growth of various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. It has also been found to exhibit antifungal activity against Candida albicans and Aspergillus niger. DBMF has been shown to inhibit the replication of human immunodeficiency virus (HIV) and herpes simplex virus (HSV).

properties

IUPAC Name

N-[(E)-(2,3-dichlorophenyl)methylideneamino]-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O2/c1-8-10(5-6-19-8)13(18)17-16-7-9-3-2-4-11(14)12(9)15/h2-7H,1H3,(H,17,18)/b16-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPGSJTXJKREZOD-FRKPEAEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NN=CC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CO1)C(=O)N/N=C/C2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(2,3-dichlorobenzylidene)-2-methyl-3-furohydrazide
Reactant of Route 2
Reactant of Route 2
N'-(2,3-dichlorobenzylidene)-2-methyl-3-furohydrazide
Reactant of Route 3
N'-(2,3-dichlorobenzylidene)-2-methyl-3-furohydrazide
Reactant of Route 4
Reactant of Route 4
N'-(2,3-dichlorobenzylidene)-2-methyl-3-furohydrazide
Reactant of Route 5
Reactant of Route 5
N'-(2,3-dichlorobenzylidene)-2-methyl-3-furohydrazide
Reactant of Route 6
Reactant of Route 6
N'-(2,3-dichlorobenzylidene)-2-methyl-3-furohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.